2-(Bromomethyl)-4-fluorobenzaldehyde
Overview
Description
2-(Bromomethyl)-4-fluorobenzaldehyde is an organic compound with the molecular formula C8H6BrFO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromomethyl group at the second position and a fluorine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Bromomethyl)-4-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the bromomethylation of 4-fluorobenzaldehyde. This can be achieved by reacting 4-fluorobenzaldehyde with bromine and a suitable catalyst under controlled conditions. Another method involves the use of paraformaldehyde and hydrobromic acid in acetic acid to introduce the bromomethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale bromomethylation reactions. These reactions are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Nucleophilic substitution: Products include substituted benzaldehydes with various functional groups.
Oxidation: The major product is 2-(Bromomethyl)-4-fluorobenzoic acid.
Reduction: The major product is 2-(Bromomethyl)-4-fluorobenzyl alcohol.
Scientific Research Applications
2-(Bromomethyl)-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying biological processes and interactions.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-fluorobenzaldehyde depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the aldehyde group undergoes changes in its oxidation state, leading to the formation of new functional groups.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-4-fluorobenzaldehyde: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-4-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
4-Fluorobenzaldehyde: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
Uniqueness
2-(Bromomethyl)-4-fluorobenzaldehyde is unique due to the presence of both a bromomethyl group and a fluorine atom on the benzene ring. This combination of substituents enhances its reactivity and allows for a wider range of chemical transformations compared to similar compounds.
Properties
IUPAC Name |
2-(bromomethyl)-4-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYBZGZQLGYSKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CBr)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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